Cas no 1540832-33-4 (3-(aminomethyl)-1-benzofuran-2-carboxylic acid)

1540832-33-4 structure
Nombre del producto:3-(aminomethyl)-1-benzofuran-2-carboxylic acid
Número CAS:1540832-33-4
MF:C10H9NO3
Megavatios:191.183362722397
MDL:MFCD26670899
CID:5244459
PubChem ID:82603728
3-(aminomethyl)-1-benzofuran-2-carboxylic acid Propiedades químicas y físicas
Nombre e identificación
-
- 2-Benzofurancarboxylic acid, 3-(aminomethyl)-
- 3-(aminomethyl)-1-benzofuran-2-carboxylic acid
-
- MDL: MFCD26670899
- Renchi: 1S/C10H9NO3/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13/h1-4H,5,11H2,(H,12,13)
- Clave inchi: DCYDHXWOKVNWDH-UHFFFAOYSA-N
- Sonrisas: O1C2=CC=CC=C2C(CN)=C1C(O)=O
3-(aminomethyl)-1-benzofuran-2-carboxylic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-261276-0.1g |
3-(aminomethyl)-1-benzofuran-2-carboxylic acid |
1540832-33-4 | 95% | 0.1g |
$317.0 | 2024-06-18 | |
Enamine | EN300-261276-0.25g |
3-(aminomethyl)-1-benzofuran-2-carboxylic acid |
1540832-33-4 | 95% | 0.25g |
$452.0 | 2024-06-18 | |
Enamine | EN300-261276-0.5g |
3-(aminomethyl)-1-benzofuran-2-carboxylic acid |
1540832-33-4 | 95% | 0.5g |
$713.0 | 2024-06-18 | |
Ambeed | A1083375-1g |
3-(Aminomethyl)-1-benzofuran-2-carboxylic acid |
1540832-33-4 | 95% | 1g |
$655.0 | 2024-04-23 | |
Enamine | EN300-261276-5g |
3-(aminomethyl)-1-benzofuran-2-carboxylic acid |
1540832-33-4 | 5g |
$2650.0 | 2023-09-14 | ||
Enamine | EN300-261276-2.5g |
3-(aminomethyl)-1-benzofuran-2-carboxylic acid |
1540832-33-4 | 95% | 2.5g |
$1791.0 | 2024-06-18 | |
Enamine | EN300-261276-1.0g |
3-(aminomethyl)-1-benzofuran-2-carboxylic acid |
1540832-33-4 | 95% | 1.0g |
$914.0 | 2024-06-18 | |
Enamine | EN300-261276-1g |
3-(aminomethyl)-1-benzofuran-2-carboxylic acid |
1540832-33-4 | 1g |
$914.0 | 2023-09-14 | ||
Enamine | EN300-261276-10g |
3-(aminomethyl)-1-benzofuran-2-carboxylic acid |
1540832-33-4 | 10g |
$3929.0 | 2023-09-14 | ||
Enamine | EN300-261276-5.0g |
3-(aminomethyl)-1-benzofuran-2-carboxylic acid |
1540832-33-4 | 95% | 5.0g |
$2650.0 | 2024-06-18 |
3-(aminomethyl)-1-benzofuran-2-carboxylic acid Literatura relevante
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
1540832-33-4 (3-(aminomethyl)-1-benzofuran-2-carboxylic acid) Productos relacionados
- 1543405-15-7(N-(1-ethylpyrrolidin-2-yl)methyl-2-methyloxolan-3-amine)
- 2649058-75-1(2-chloro-3-(2-isocyanatoethyl)-6-methylpyridine)
- 1781607-84-8(1-(3,5-Dimethoxypyridin-4-yl)propan-2-one)
- 1805735-43-6(Ethyl 2-(2-carboxyethyl)-4-mercaptobenzoate)
- 1253789-07-9(Hexahydro-1H-1,4-diazepine-1,3-dicarboxylic Acid 1-(1,1-Dimethylethyl) 3-Methyl Ester)
- 2649081-35-4(2-(2-isocyanatoethyl)-1H-imidazole)
- 23068-95-3(2-Pentene, 4-bromo-, (E)-)
- 1706046-92-5(1'-4-(trifluoromethoxy)benzoyl-3,4-dihydrospiro1-benzopyran-2,3'-pyrrolidine-4-one)
- 73343-04-1(2-Ethylisothiazolidine 1,1-dioxide)
- 1314699-29-0(1-(4-methoxy-3-methylphenyl)cyclopropan-1-amine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1540832-33-4)3-(aminomethyl)-1-benzofuran-2-carboxylic acid

Pureza:99%
Cantidad:1g
Precio ($):590.0